

Comparative Efficacy of CDK19 Probe 1 and Alternatives in Cancer Models

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Compound of Interest

Compound Name: CDK19 Probe 1

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For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of CDK19 Inhibitors

The cyclin-dependent kinase 19 (CDK19), along with its close homolog CDK8, has emerged as a compelling target in oncology. These kinases are key components of the Mediator complex, which regulates transcription, and their dysregulation has been implicated in various cancers. This guide provides a comparative analysis of **CDK19 Probe 1** (also known as CCT251545) and other notable CDK8/19 inhibitors, presenting their efficacy across different cancer models with supporting experimental data.

Mechanism of Action

CDK19 Probe 1 (CCT251545) is a potent and selective chemical probe for the human Mediator complex-associated protein kinases CDK8 and CDK19.^[1] It functions as an ATP-competitive inhibitor, demonstrating over 100-fold selectivity for CDK8 and CDK19 over a large panel of other kinases.^[1] X-ray crystallography has revealed that it employs a Type 1 binding mode. By inhibiting CDK8/19, CCT251545 modulates the transcription of genes regulated by key signaling pathways, including the WNT and STAT1 pathways.^[2] A key biomarker of its activity is the reduction of STAT1 phosphorylation at serine 727 (p-STAT1 S727).

Quantitative Data Summary

The following tables summarize the biochemical potency and cellular activity of **CDK19 Probe 1** (CCT251545) and its alternatives—Senexin B, BI-1347, and RVU120 (SEL120)—in various

cancer models.

Table 1: Biochemical Potency of CDK19 Inhibitors

Compound	Target(s)	IC50 (nM)	Kd (nM)
CDK19 Probe 1 (CCT251545)	CDK8 / CDK19	7 / 6[3]	140 (CDK8), 80 (CDK19)
Senexin B	CDK8 / CDK19	24-50	-
BI-1347	CDK8	1.1	-
RVU120 (SEL120)	CDK8 / CDK19	-	-

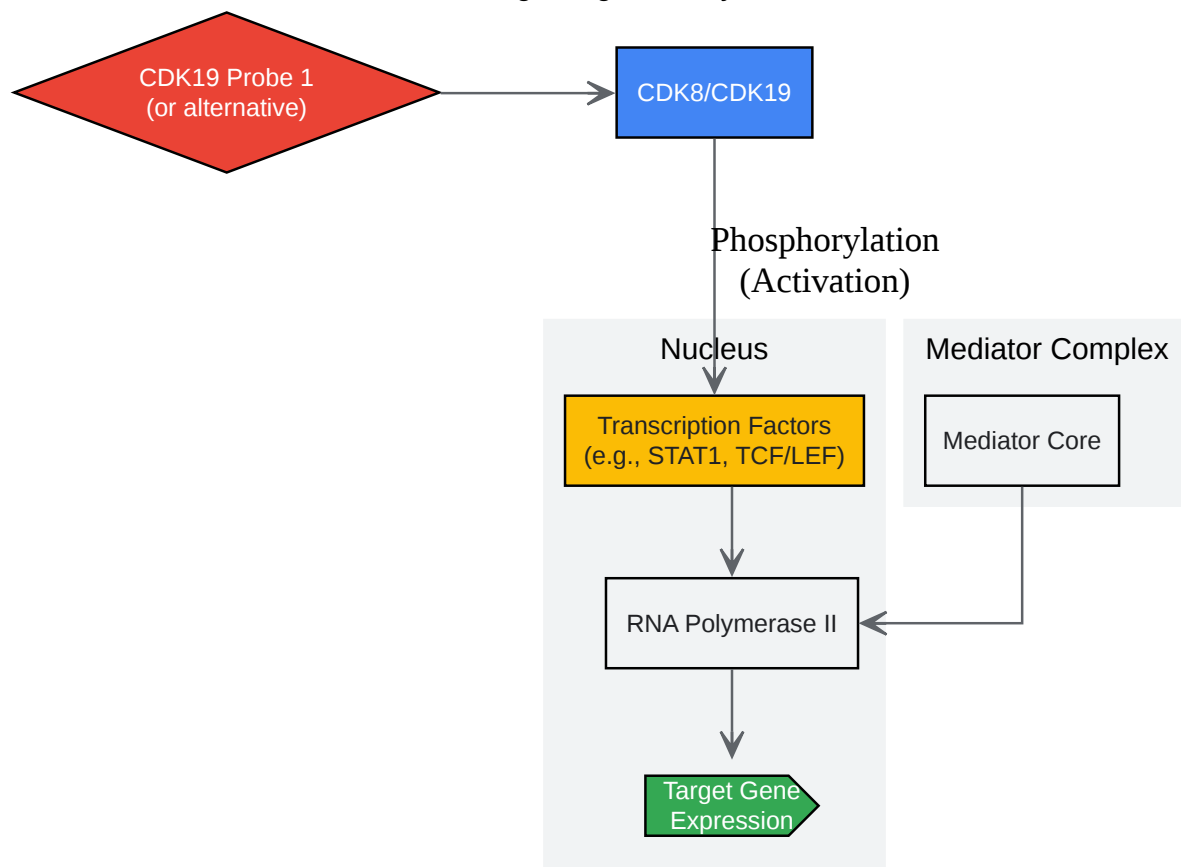
Table 2: Cellular Activity of CDK19 Inhibitors in Cancer Cell Lines

Compound	Cell Line	Cancer Type	Assay	IC50 / GI50 (µM)
CDK19 Probe 1 (CCT251545)	7dF3	-	WNT Signaling	0.005
COLO 205	Colorectal Cancer	WNT Signaling	0.035	Synergistic with fulvestrant
SW620	Colorectal Cancer	Growth Inhibition	Sensitive	
A2780	Ovarian Cancer	Growth Inhibition	35.85	
Senexin B	MCF7	Breast Cancer	Growth Inhibition	
Various	Breast Cancer	Growth Inhibition	Synergistic with lapatinib	32.94
BI-1347	HCT-116	Colorectal Cancer	Proliferation	
MV-4-11B	Acute Myeloid Leukemia	Proliferation	0.007	
NK-92	Natural Killer Cell Line	pSTAT S727 Inhibition	0.003	
RVU120 (SEL120)	AML cell lines	Acute Myeloid Leukemia	Anti-tumor efficacy	High

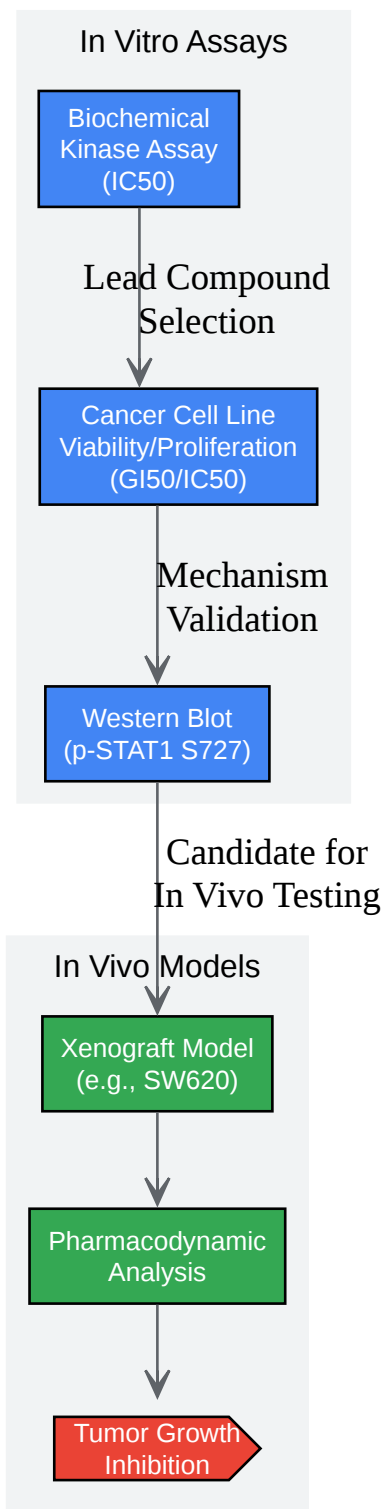
Signaling Pathways and Experimental Workflows

The following diagrams illustrate the key signaling pathway affected by CDK19 inhibitors and a general workflow for evaluating their efficacy.

CDK8/19 Signaling Pathway Inhibition



Efficacy Evaluation Workflow

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